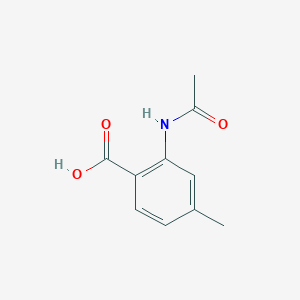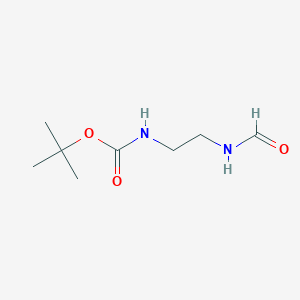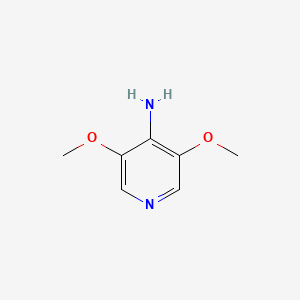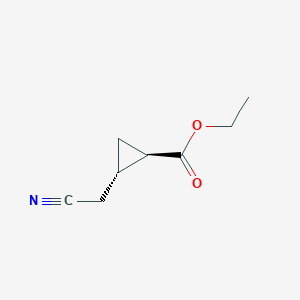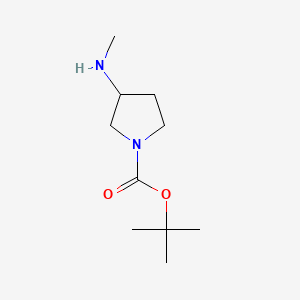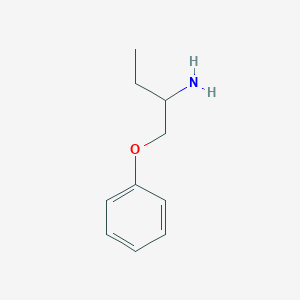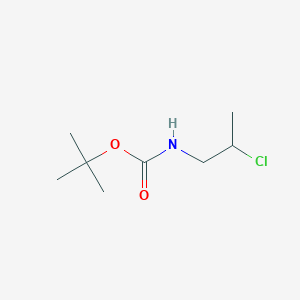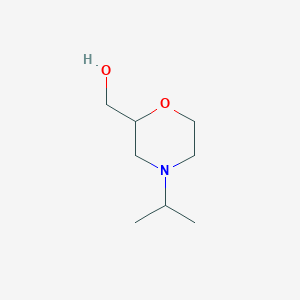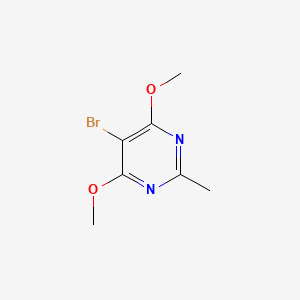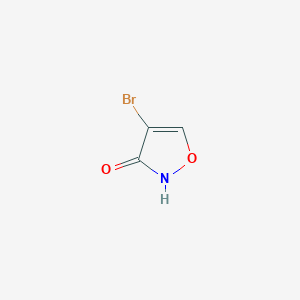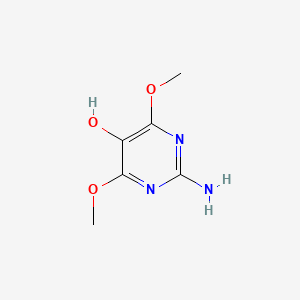![molecular formula C8H7BrN2 B1521432 3-Bromo-4-metil-1H-pirrolo[2,3-b]piridina CAS No. 802264-75-1](/img/structure/B1521432.png)
3-Bromo-4-metil-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (3-BrMPP) is an organic compound belonging to the family of pyrrolo[2,3-b]pyridines. It is an aromatic heterocyclic compound with a five-membered ring containing nitrogen and bromine atoms. 3-BrMPP has many potential applications in the fields of organic synthesis and medicinal chemistry, and has been the subject of much scientific research in recent years.
Aplicaciones Científicas De Investigación
Terapéutica contra el cáncer: Inhibición de FGFR
3-Bromo-4-metil-1H-pirrolo[2,3-b]piridina: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) . Los FGFR son cruciales en varios tipos de tumores, y apuntar a ellos es una estrategia prometedora para la terapia contra el cáncer. Por ejemplo, el compuesto 4h, un derivado, exhibió una potente actividad inhibitoria de FGFR y mostró eficacia contra la proliferación y migración de células de cáncer de mama .
Tratamiento del carcinoma hepatocelular
Estos derivados también han mostrado una potente actividad antiproliferativa contra células Hep3B, una línea celular de carcinoma hepatocelular . Esto sugiere su posible aplicación en el tratamiento del cáncer de hígado, donde FGFR4 juega un papel significativo.
Aplicaciones anti-metastásicas
Los compuestos derivados de This compound se han reportado que inhiben significativamente la migración e invasión de células cancerosas . Esta propiedad anti-metastásica es crucial para prevenir la propagación del cáncer y mejorar el pronóstico del paciente.
Inhibición de la elastasa de neutrófilos humanos
La investigación ha indicado que los derivados de 1H-pirrolo[2,3-b]piridina pueden actuar como inhibidores de la elastasa de neutrófilos humanos (HNE) . La HNE está involucrada en varias enfermedades inflamatorias, y su inhibición puede ser beneficiosa para el tratamiento de afecciones como la enfermedad pulmonar obstructiva crónica (EPOC).
Actividad inhibitoria de quinasas
La estructura de This compound se ha utilizado en el desarrollo de inhibidores de quinasas . Las quinasas son enzimas que desempeñan un papel fundamental en las vías de señalización dentro de las células, y su desregulación a menudo se asocia con enfermedades, incluido el cáncer.
Propiedades antimicrobianas y antifúngicas
Si bien no están directamente relacionadas con This compound, sus análogos estructurales, derivados de pirrolopirazina, han exhibido actividades antimicrobianas y antifúngicas . Esto sugiere el potencial del compuesto para ser modificado para su uso en el tratamiento de enfermedades infecciosas.
Descubrimiento de fármacos y optimización de compuestos líderes
El andamiaje de 1H-pirrolo[2,3-b]piridina se considera una estructura atractiva para la investigación de descubrimiento de fármacos . Su bajo peso molecular y su potente actividad biológica lo convierten en un compuesto líder prometedor para la optimización en el desarrollo farmacéutico.
Desarrollo de fármacos experimentales e investigacionales
Varios derivados de 1H-pirrolo[2,3-b]piridina se encuentran en diferentes fases de investigación, algunos clasificados como fármacos experimentales y otros como fármacos investigacionales . Esto destaca la relevancia del compuesto en los esfuerzos de desarrollo de fármacos en curso.
Mecanismo De Acción
Target of Action
The primary targets of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine interacts with its targets, the FGFRs, by inhibiting their activity. This inhibition is achieved through the compound’s potent activities against FGFR1, FGFR2, and FGFR3
Biochemical Pathways
The compound affects the FGFR signaling pathway. Normally, this pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of fgfr family members is associated with the progression and development of several cancers .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a decrease in cell proliferation and an increase in apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways. This interaction is essential for its potential therapeutic applications in cancer treatment, where abnormal FGFR signaling is often implicated.
Cellular Effects
The effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, particularly the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival. Additionally, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, thereby preventing the phosphorylation of tyrosine residues on the receptor . This inhibition disrupts the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis. The compound’s ability to modulate gene expression further enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis, suggesting potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter the levels of key metabolites within cells, impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLQFYLNHUDOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70667583 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
802264-75-1 | |
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70667583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




